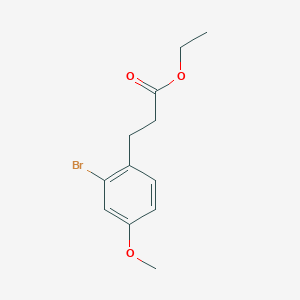

Ethyl 3-(2-bromo-4-methoxyphenyl)propanoate

Description

Ethyl 3-(2-bromo-4-methoxyphenyl)propanoate (CAS: Not explicitly provided in evidence; inferred molecular formula: C₁₂H₁₃BrO₃) is a brominated aromatic ester featuring a methoxy group at the para position and a bromine atom at the ortho position on the phenyl ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki reactions) . Its structural versatility arises from the reactive bromine substituent, which facilitates further functionalization, and the methoxy group, which modulates electronic properties .

Properties

IUPAC Name |

ethyl 3-(2-bromo-4-methoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-3-16-12(14)7-5-9-4-6-10(15-2)8-11(9)13/h4,6,8H,3,5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIAIUYIFATCCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C=C(C=C1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-bromo-4-methoxyphenyl)propanoate can be synthesized through a multi-step process. One common method involves the bromination of 4-methoxyacetophenone to obtain 2-bromo-4-methoxyacetophenone. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide to form the corresponding alcohol. The final step involves esterification with propanoic acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-bromo-4-methoxyphenyl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

Substitution: Formation of 3-(2-azido-4-methoxyphenyl)propanoate or 3-(2-thiocyanato-4-methoxyphenyl)propanoate.

Reduction: Formation of 3-(2-bromo-4-methoxyphenyl)propanol.

Oxidation: Formation of 3-(2-bromo-4-hydroxyphenyl)propanoate.

Scientific Research Applications

Ethyl 3-(2-bromo-4-methoxyphenyl)propanoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(2-bromo-4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The bromo group can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional and Substituent Isomers

a) Ethyl 3-(2-Bromo-5-Methoxyphenyl)Propanoate (CAS: 131819-11-9)

- Structural Difference : Bromine at position 2 and methoxy at position 5 (meta to bromine).

b) Ethyl 3-(4-Bromo-3-Fluorophenyl)Propanoate (CAS: 1261778-92-0)

- Structural Difference : Bromine at position 4 and fluorine at position 3.

- Impact : Fluorine’s strong electron-withdrawing nature enhances electrophilicity at the bromine site, accelerating substitution reactions compared to methoxy-containing analogs .

c) Ethyl 3-(2-Bromo-4-(Trifluoromethyl)Phenyl)-3-Hydroxypropanoate (CAS: 2734779-14-5)

Functional Group Variants

a) Ethyl 3-(Isopropylamino)Propanoate

- Structural Difference: Replaces the aryl group with an isopropylamino moiety.

- Application: Key intermediate in synthesizing Benfuracarb (carbamate insecticide). The amino group enables nucleophilic reactivity, contrasting with the electrophilic bromine in the target compound .

b) Ethyl 3-(2-Furyl)Propanoate

Physicochemical and Application-Based Comparison

Physicochemical Properties

Biological Activity

Ethyl 3-(2-bromo-4-methoxyphenyl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, including case studies and comparisons with similar compounds.

Chemical Structure and Synthesis

This compound has the molecular formula . The synthesis typically involves the bromination of 4-methoxyacetophenone followed by a Grignard reaction with ethyl magnesium bromide, culminating in esterification with propanoic acid. This multi-step process allows for the introduction of specific functional groups that enhance biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Electrophilic Aromatic Substitution : The bromo group facilitates electrophilic substitution reactions, potentially leading to modifications in enzyme activity.

- Ester Hydrolysis : The ester moiety can undergo hydrolysis, releasing active components that may interact with biological pathways.

- Protein-Ligand Interactions : The methoxy group may influence binding affinities with specific proteins, enhancing or inhibiting their functions.

Biological Activities

Research has indicated several key biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies show that this compound exhibits antimicrobial properties against a range of Gram-positive and Gram-negative bacteria. Its effectiveness varies depending on concentration and the specific microbial strain.

- Anticancer Potential : In vitro studies suggest that this compound may inhibit cancer cell proliferation. Mechanistic studies indicate that it may induce apoptosis in certain cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could play a role in its antimicrobial and anticancer activities.

Case Studies

-

Antimicrobial Evaluation :

- In a study examining the antimicrobial properties, this compound was tested against various bacterial strains, showing significant inhibition at concentrations above 50 µg/mL. The results indicated a broader spectrum of activity against Gram-positive bacteria compared to Gram-negative strains.

-

Cancer Cell Studies :

- A study focused on the effects of this compound on breast cancer cell lines demonstrated a dose-dependent reduction in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a pathway for inducing apoptosis.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 3-(4-methoxyphenyl)propanoate | Lacks bromo group; different reactivity | |

| Ethyl 3-(2-bromo-4-hydroxyphenyl)propanoate | Hydroxy group instead of methoxy; altered biological activity |

The presence of both bromine and methoxy groups in this compound distinguishes it from similar compounds, potentially enhancing its reactivity and biological profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.